(Ethylthio)acetic acid
Overview
Description
Mechanism of Action
Target of Action
(Ethylthio)acetic acid is a chemical compound that is used in laboratory settings It’s known that acetic acid, a related compound, acts as an antimicrobial agent used to treat susceptible infections of the external auditory canal .
Mode of Action
Acetic acid, a related compound, is a product of the oxidation of ethanol and of the destructive distillation of wood . It’s plausible that this compound may have similar properties and interactions with its targets.
Biochemical Pathways
For instance, acetic acid is a product of the oxidation of ethanol . Acetogens, anaerobic gram-positive bacteria, have a characteristic biochemical pathway of CO2 reduction to acetyl-CoA, termed the reductive acetyl-CoA pathway or the Wood‒Ljungdahl pathway . This is the only pathway of CO2 fixation coupled to energy storage .
Pharmacokinetics
It’s known that acetic acid is used locally, occasionally internally, as a counterirritant and also as a reagent . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would likely depend on the route of administration and the specific biological context.
Result of Action
It’s known that acetic acid causes severe skin burns and eye damage . Symptoms of overexposure may include headache, dizziness, and tiredness .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that this compound is combustible and air sensitive . It’s also water soluble, which means it may spread in water systems . These properties suggest that the compound’s action could be influenced by factors such as temperature, oxygen levels, and the presence of water.
Biochemical Analysis
Biochemical Properties
(Ethylthio)acetic acid plays a significant role in biochemical reactions, particularly in the context of organic synthesis and metabolic pathways. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound can act as a substrate for certain esterification reactions, where it interacts with enzymes like esterases to form esters. Additionally, it can participate in thiol-disulfide exchange reactions, impacting the redox state of proteins and other biomolecules .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression profiles. It also affects cellular metabolism by altering the flux of metabolic intermediates and the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, either inhibiting or activating their function. For instance, this compound can inhibit certain deacetylases, leading to changes in the acetylation status of histones and other proteins, which in turn affects gene expression. Additionally, it can form covalent bonds with thiol groups in proteins, altering their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under ambient conditions but can degrade over time, especially in the presence of light and oxygen. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects, such as oxidative stress and cellular damage, may occur at high doses. These dosage-dependent effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can be metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of key metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. For example, this compound may be transported into mitochondria, where it can influence mitochondrial function and energy metabolism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Its localization to other organelles, such as mitochondria or the endoplasmic reticulum, can also impact cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: (Ethylthio)acetic acid can be synthesized through several methods. One common approach involves the reaction of bromoalkyl carboxylate with sodium alkanethiol in anhydrous dimethylformamide at low temperatures . This reaction proceeds via nucleophilic substitution, where the bromo group is replaced by the ethylthio group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and process optimization apply. Industrial production would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (Ethylthio)acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylthioethanol.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
(Ethylthio)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the production of specialty chemicals and as a building block in organic synthesis
Comparison with Similar Compounds
Thioacetic acid: Similar structure but with a thiol group instead of an ethylthio group.
Methanesulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.
Ethylsulfonic acid: Similar structure but with a sulfonic acid group.
Uniqueness: (Ethylthio)acetic acid is unique due to the presence of both an ethylthio group and a carboxylic acid group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
2-ethylsulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-2-7-3-4(5)6/h2-3H2,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIKFWJCVWFZIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060829 | |
Record name | Acetic acid, (ethylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627-04-3 | |
Record name | 2-(Ethylthio)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=627-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylthioacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylthioacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75118 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 2-(ethylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, (ethylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (ethylthio)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.982 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLTHIOACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3D5Y724HZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary synthetic application of (ethylthio)acetic acid and its derivatives?
A: this compound derivatives serve as versatile synthetic intermediates, particularly as α-keto equivalents. [] The potassium dianion of bisthis compound readily undergoes alkylation reactions, enabling the synthesis of various α-keto acid derivatives. [] This property makes them valuable building blocks for synthesizing complex organic molecules.
Q2: Can you provide examples of specific this compound derivatives and their physical properties?
A2: Certainly. Here are a few examples:
- Bisthis compound (1): This compound has a boiling point of 110°C at 0.2 mmHg. []
- 1,3-Dithiolane-2-carboxylic acid (2): This derivative has a melting point of 90–91°C. []
- 1,3-Dithiane-2-carboxylic acid (3): This compound has a melting point of 114.5–116°C. []
Q3: How can this compound derivatives be synthesized?
A: There are several synthetic routes for these compounds. Esters of bisthis compound are commercially available. [] Alternatively, thioacetal acids can be synthesized by:
- Thioacetalization: Reacting glyoxylic acid monohydrate with thiols can yield the desired thioacetals. []
- Direct reaction: Reacting the appropriate thiol (or thiolate) with 2,2-dichloroacetic acid (or its diethyl acetal) directly, or under phase transfer conditions using Aliquat 336. []
Q4: Has this compound been used in the context of studying biomolecular interactions?
A: Yes, a derivative of this compound, specifically 2-[2-(thymin-1-yl)ethylthio]acetic acid, has been crystallized and its structure analyzed. [] This research revealed a folded conformation of the molecule, stabilized by double hydrogen bonding between the carboxyl group and the thymine moiety of adjacent molecules. [] This finding provides insights into potential interaction patterns between carboxyl groups and nucleic acid bases, relevant to protein-nucleic acid interactions.
Q5: Are there analytical techniques used to characterize this compound and its derivatives?
A5: Yes, various spectroscopic methods are employed for structural characterization. These include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR provide information about the hydrogen and carbon environments within the molecule, aiding in structure elucidation. []
- Infrared (IR) spectroscopy: This technique helps identify functional groups present in the compound based on their characteristic vibrations. []
Q6: Beyond acting as α-keto equivalents, do this compound derivatives have other synthetic applications?
A6: Yes, they are versatile intermediates and can be utilized in:
- Aldol condensations: These reactions are important for forming carbon-carbon bonds, leading to β-hydroxy carbonyl compounds. []
- 1,2- and 1,4-additions: this compound derivatives can participate in addition reactions with α,β-unsaturated compounds, expanding their synthetic utility. []
- Thioketene and α-oxo dithioester precursors: They can serve as precursors for synthesizing these valuable sulfur-containing compounds. []
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